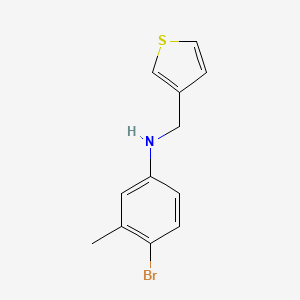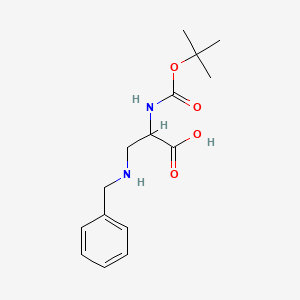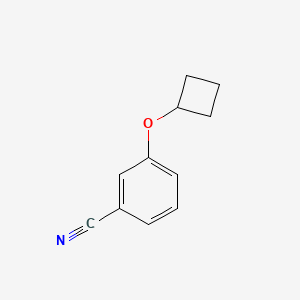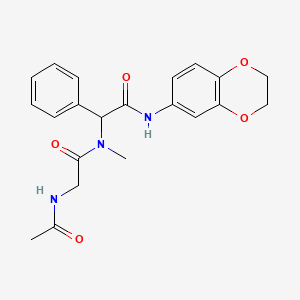
4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS This compound features a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-methyl aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group directs the bromination to the meta position relative to the methyl group.
Thiophen-3-ylmethylation: Finally, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and catalytic hydrogenation for the reduction step to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or thiophen-3-ylmethyl groups.
Substitution: The bromine atom can be substituted by other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced thiophen-3-ylmethyl derivatives.
Substitution: Products with the bromine atom replaced by other functional groups.
Applications De Recherche Scientifique
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and thiophen-3-ylmethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylaniline: Similar structure but lacks the thiophen-3-ylmethyl group.
3-Bromo-4-methylaniline: Positional isomer with different substitution pattern.
4-Bromo-3-methyl-N-(phenylmethyl)aniline: Similar but with a phenylmethyl group instead of thiophen-3-ylmethyl.
Uniqueness
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H12BrNS |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
Clé InChI |
NYCDLWWGNWFVIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NCC2=CSC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)


![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)



![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)



